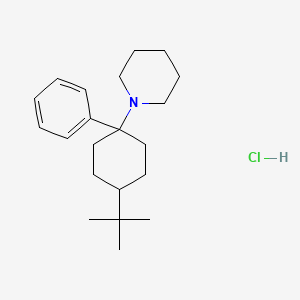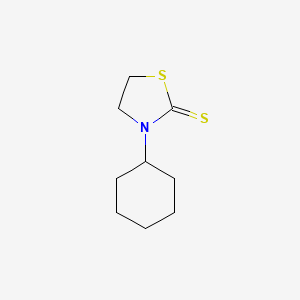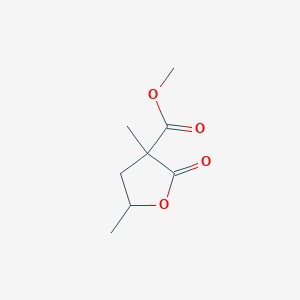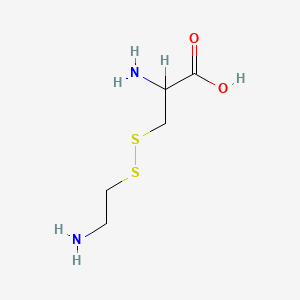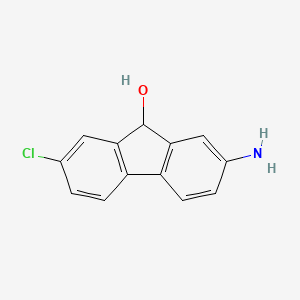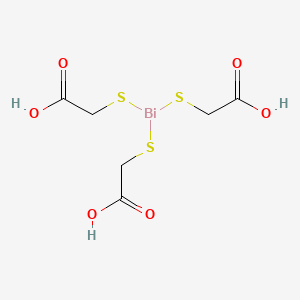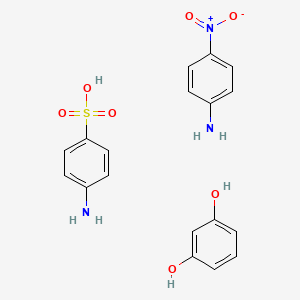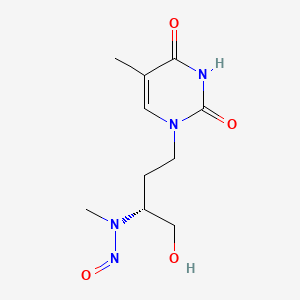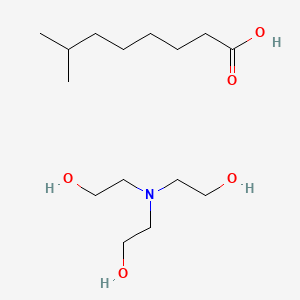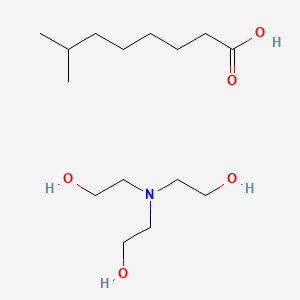
Triethanolamine isononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine isononanoate is an ester formed from the reaction of triethanolamine and isononanoic acid. This compound is known for its surfactant properties and is widely used in various industrial and consumer products. It is a colorless to pale yellow liquid with a mild odor and is soluble in water and organic solvents.
準備方法
Synthetic Routes and Reaction Conditions: Triethanolamine isononanoate is synthesized through an esterification reaction between triethanolamine and isononanoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of triethanolamine and isononanoic acid into a reactor. The reaction mixture is heated to the desired temperature, and the water formed is continuously removed. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents. This can lead to the formation of various oxidation products, including aldehydes and carboxylic acids.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions to yield different products.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under mild to moderate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
科学的研究の応用
Triethanolamine isononanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of buffers and other biological reagents.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical applications.
Industry: Widely used in the production of cosmetics, personal care products, and cleaning agents due to its emulsifying properties.
作用機序
The mechanism of action of triethanolamine isononanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of components. In biological systems, it can interact with cell membranes, enhancing the permeability and absorption of active ingredients. The molecular targets include lipid bilayers and proteins, where it can alter the physical properties and functions.
類似化合物との比較
Triethanolamine: A related compound with similar surfactant properties but without the ester group.
Diethanolamine: Another related compound with two ethanolamine groups, used in similar applications but with different properties.
Monoethanolamine: A simpler compound with one ethanolamine group, used in various industrial applications.
Uniqueness: Triethanolamine isononanoate is unique due to its ester group, which imparts different chemical properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
特性
CAS番号 |
67801-51-8 |
|---|---|
分子式 |
C15H33NO5 |
分子量 |
307.43 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO3/c1-8(2)6-4-3-5-7-9(10)11;8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H,10,11);8-10H,1-6H2 |
InChIキー |
CRXGWSUBJAEKGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCC(=O)O.C(CO)N(CCO)CCO |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



